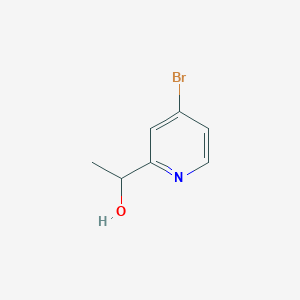

4-Bromo-2-(1-hydroxyethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLMKLZXHHNAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292125 | |

| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471260-48-6 | |

| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-(1-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of 4-Bromo-2-(1-hydroxyethyl)pyridine. This document is designed not as a rigid template, but as a dynamic and logical exploration of a molecule poised for significant applications in medicinal chemistry and organic synthesis. The pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, and its functionalization offers a rich landscape for the design of novel bioactive compounds.[1] This guide delves into the synthesis, characterization, reactivity, and potential applications of this compound, providing both foundational knowledge and field-proven insights to empower your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is a functionalized pyridine derivative featuring a bromine atom at the 4-position and a 1-hydroxyethyl group at the 2-position. This unique arrangement of functional groups imparts a distinct set of chemical properties that are of considerable interest in the synthesis of complex molecular architectures.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Bromopyridin-2-yl)ethan-1-ol | [2] |

| CAS Number | 1471260-48-6 (racemate) | [2] |

| 2247785-45-9 ((R)-enantiomer) | [3] | |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | Predicted to be an off-white to light yellow solid | [4] |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO | N/A |

Synthesis and Purification: A Strategic Approach

A specific, peer-reviewed synthesis for this compound has not been extensively documented in the literature. However, a highly plausible and efficient synthetic route involves the reduction of the corresponding ketone, 1-(4-bromopyridin-2-yl)ethanone. This method is a standard and reliable transformation in organic synthesis.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: the preparation of the ketone precursor and its subsequent reduction to the target alcohol.

Sources

An In-depth Technical Guide to 4-Bromo-2-(1-hydroxyethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(1-hydroxyethyl)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, spectroscopic characterization, and explores its reactivity, focusing on the strategic application of its dual functional handles—a reactive bromine atom and a secondary alcohol. Through an examination of established synthetic protocols and its role as a key intermediate, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the physicochemical properties of a molecule makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring with reactive groups unlocks a multitude of synthetic possibilities, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

This compound (CAS Number: 1471260-48-6 ) is a prime example of such a strategically functionalized building block.[2] It possesses two key points of diversity: a bromine atom at the 4-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a secondary alcohol at the 2-position, which can be further functionalized through oxidation, esterification, or etherification. This dual functionality allows for a divergent synthetic approach, making it a highly valuable intermediate for the generation of compound libraries in the pursuit of new therapeutic agents.

Core Compound Profile

A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1471260-48-6 | [2][3] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [3] |

| IUPAC Name | 1-(4-Bromopyridin-2-yl)ethan-1-ol | [2] |

| Synonyms | This compound | [2][3] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid | [4] |

| Storage | Room temperature, sealed, dry | [5] |

Synthesis and Characterization

The reliable synthesis and thorough characterization of starting materials are fundamental to any successful drug discovery campaign. This section provides a detailed, field-proven protocol for the synthesis of this compound and outlines its key spectroscopic features.

Synthetic Protocol

The synthesis of this compound is typically achieved from 4-bromo-2-methylpyridine. The following protocol is based on established literature procedures and offers a reliable route to the desired product.[6]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from 4-bromo-2-methylpyridine.

Detailed Experimental Procedure:

-

Deprotonation and Formylation:

-

Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add Lithium diisopropylamide (LDA) (3.5 eq) to the reaction mixture and stir at -78 °C for 30 minutes. The causality here is the use of a strong, non-nucleophilic base to selectively deprotonate the methyl group, which is acidified by the electron-withdrawing pyridine ring.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to the reaction mixture and continue stirring at -78 °C for an additional 45 minutes. DMF serves as the formylating agent, reacting with the generated carbanion.

-

-

Reduction:

-

To the same reaction mixture at -78 °C, add a pre-mixed solution of acetic acid (4.0 eq) in methanol (MeOH), followed by sodium borohydride (NaBH₄) (1.0 eq). The acetic acid neutralizes the excess LDA and the resulting alkoxide, while NaBH₄ reduces the in situ formed aldehyde to the desired secondary alcohol.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding a 10% aqueous citric acid solution and stir for 10 minutes.

-

Extract the product with ethyl acetate (EtOAc) (3x).

-

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be used in the next step without further purification or purified by column chromatography if necessary.[6]

-

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR (400MHz, DMSO-d₆):

-

δ 8.37 (d, J=5.3 Hz, 1H)

-

δ 7.58 (d, J=1.8 Hz, 1H)

-

δ 7.49 (dd, J=5.4, 1.9 Hz, 1H)

-

δ 3.78-3.70 (m, 1H)

-

δ 2.89-2.86 (m, 2H)

-

δ 2.28 (d, J=5.5 Hz, 1H)[6]

-

Interpretation: The spectrum confirms the presence of the pyridine ring protons and the hydroxyethyl group. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient pyridine ring.

-

-

LC-MS (ESI):

-

m/z: 201.9 (M+H)⁺[6]

-

Interpretation: The mass spectrum confirms the molecular weight of the protonated molecule, consistent with the expected structure.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective manipulation and the introduction of diverse substituents, making it a powerful tool in the synthesis of complex molecules.

Reactions at the Bromine Position: A Gateway to C-C and C-N Bond Formation

The bromine atom at the 4-position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

Caption: Key cross-coupling reactions at the bromine position.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position, significantly expanding the chemical space accessible from this intermediate.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine.[6][9][10] This is a crucial transformation in medicinal chemistry for the synthesis of anilines and other amino-substituted heterocycles, which are common motifs in bioactive molecules.

Reactions at the Hydroxyethyl Group: Diversification and Modulation of Physicochemical Properties

The secondary alcohol provides another point for diversification.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromo-2-acetylpyridine. This transformation introduces a new electrophilic center and can alter the molecule's interaction with biological targets.

-

Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to introduce a variety of functional groups.[11] These modifications can be used to improve pharmacokinetic properties, such as solubility and cell permeability, or to introduce specific pharmacophores.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors and Beyond

The substituted pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via Suzuki or Buchwald-Hartwig coupling allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, a common strategy for enhancing potency and selectivity. The hydroxyethyl group can also be modified to interact with nearby amino acid residues or to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

Conclusion and Future Perspectives

This compound is a high-value building block for medicinal chemistry and drug discovery. Its dual functionality, coupled with the well-established reactivity of the bromo-pyridine scaffold, provides a robust platform for the synthesis of diverse compound libraries. The strategic application of modern cross-coupling methodologies allows for the efficient construction of complex molecules with the potential for a wide range of biological activities. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase. Further exploration of its reactivity and its incorporation into novel molecular designs will likely lead to the discovery of new and impactful drug candidates.

References

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

- Gebbink, R. J. M., et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, vol. 199, 2020, p. 112386.

-

Jingming Chemical. This compound. [Link]

-

Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017-09-18). [Link]

-

PubChem. 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide. [Link]

-

PubChem. 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. [Link]

-

PubChem. 4-Bromo-2-hydroxypyridine. [Link]

-

Seedchem. 2-(1-羟乙基)-4-溴吡啶. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

- 1. 4-Bromo-(2-hydroxyethyl)-pyridine | 98280-12-7 [amp.chemicalbook.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-2-(2-hydroxyethyl)pyridine | 98280-12-7 [sigmaaldrich.com]

- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-(1-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(1-hydroxyethyl)pyridine, a versatile heterocyclic building block. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and critical applications in medicinal chemistry, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of a Functionalized Pyridine Core

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The pyridine scaffold's unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound, also known as 2-(4-bromopyridin-2-yl)ethan-1-ol, combines several key features that render it a valuable intermediate for the synthesis of complex molecular architectures.

The bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents.[2] The hydroxyethyl group at the 2-position provides a site for further functionalization through esterification, etherification, or oxidation, and can also participate in crucial hydrogen-bonding interactions with biological targets. This dual functionality makes this compound a strategic starting material for generating libraries of compounds in drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound (CAS No: 98280-12-7) are summarized in the table below.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | White to light yellow or yellow solid | |

| Melting Point | 53-55 °C | [3] |

| Boiling Point | 95-98 °C at 14 Torr | [3] |

| pKa (predicted) | 14.37 ± 0.10 | [5] |

| Storage Temperature | 2-8°C, under inert gas | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of its key spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the pyridine ring and the hydroxyethyl side chain. The aromatic protons appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methylene and methine protons of the hydroxyethyl group will show distinct splitting patterns based on their coupling with each other and the hydroxyl proton. A representative spectrum shows a doublet for the proton at the 6-position of the pyridine ring around δ 8.37 ppm, a doublet for the proton at the 5-position around δ 7.58 ppm, and a doublet of doublets for the proton at the 3-position around δ 7.49 ppm. The multiplet for the methine proton of the hydroxyethyl group appears around δ 3.74 ppm, the multiplet for the methylene protons is observed around δ 2.88 ppm, and the doublet for the hydroxyl proton is seen around δ 2.28 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the hydroxyethyl group. The carbon atom attached to the bromine (C4) will appear in a characteristic range, and the carbons of the hydroxyethyl group will be in the aliphatic region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will typically show a peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 201.9.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the functionalization of a pre-existing brominated pyridine scaffold.

Synthesis from 4-Bromo-2-methylpyridine

This synthetic pathway involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine, followed by formylation and subsequent reduction. The causality behind these steps is to activate the methyl group for electrophilic attack and then reduce the introduced aldehyde to the desired primary alcohol.

Experimental Protocol:

-

Deprotonation: Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (3.5 eq) dropwise, maintaining the temperature at -78 °C, and stir for 30 minutes. The use of a strong, non-nucleophilic base like LDA is crucial to selectively deprotonate the acidic methyl protons without competing side reactions.

-

Formylation: To the reaction mixture, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise at -78 °C and continue stirring for an additional 45 minutes. DMF serves as the electrophilic source of the formyl group.

-

Reduction: A pre-cooled mixture of acetic acid and methanol is added, followed by the portion-wise addition of sodium borohydride (NaBH₄) (1.0 eq) at -78 °C. The reaction is then allowed to warm to room temperature and stirred for 1 hour. Acetic acid neutralizes the reaction mixture, and NaBH₄ is a mild and selective reducing agent for the in-situ reduction of the aldehyde to the primary alcohol.[6]

-

Work-up and Purification: Quench the reaction with an aqueous solution of citric acid. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.[6]

Alternative Synthetic Approaches

Alternative methods for the synthesis of substituted pyridines, such as the Hantzsch or Kröhnke pyridine syntheses, could potentially be adapted for the preparation of this compound, offering flexibility in starting materials and substitution patterns.[7]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of novel pharmaceutical candidates.[2] The bromo-substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, while the hydroxyethyl side chain can be modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

While specific, named drug candidates synthesized directly from this intermediate are not widely reported in publicly accessible literature, its structural motif is present in a variety of biologically active compounds. The 2-(hydroxyethyl)pyridine substructure is a key component in molecules targeting a range of therapeutic areas. The versatility of this compound allows for its use in the generation of compound libraries for high-throughput screening in the early stages of drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its dual reactive sites—the bromine atom for cross-coupling reactions and the hydroxyethyl group for further derivatization—provide a powerful platform for the creation of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 98280-12-7 | 2-(4-Bromopyridin-2-yl)ethan-1-ol | MFCD09702455. Retrieved from [Link]

- Wiley-VCH. (2007).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one. Retrieved from [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(1-hydroxyethyl)pentanal. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Bromoethyl)pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5344-27-4 | Product Name : 2-(Pyridin-4-yl)ethan-1-ol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-2-ethyl-4-methoxy-3H-pyridine. Retrieved from [Link]

-

African Rock Art. (n.d.). 98280-12-7 | 2-(4-Bromopyridin-2-yl)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromoacetyl)pyridine hydrobromide. Retrieved from [Link]

Sources

- 1. 4-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one(1936135-61-3) 1H NMR spectrum [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4-Bromo-2-(2-hydroxyethyl)pyridine | 98280-12-7 [sigmaaldrich.com]

- 5. 1206968-77-5 CAS MSDS (2-(5-bromopyridin-2-yl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2247785-45-9|(R)-1-(4-Bromopyridin-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 7. 4-Bromo-2-hydroxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-(1-hydroxyethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical transformations, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern chemical synthesis, with broad applications in pharmaceuticals, agrochemicals, and functional materials. Among these, this compound serves as a key intermediate due to its versatile functional groups. The bromine atom at the 4-position allows for a variety of cross-coupling reactions, while the secondary alcohol at the 2-position provides a handle for further derivatization or can act as a chiral center. This unique combination of functionalities makes it a sought-after precursor for the synthesis of complex molecular architectures.

This guide will delve into the primary synthetic strategies for obtaining this compound, with a focus on the reduction of 4-bromo-2-acetylpyridine. Alternative approaches, such as Grignard reactions and functionalization of 4-bromo-2-methylpyridine, will also be discussed to provide a holistic understanding of the available synthetic routes.

Part 1: Synthesis via Reduction of 4-Bromo-2-acetylpyridine

The most direct and commonly employed route to this compound is the reduction of the corresponding ketone, 4-bromo-2-acetylpyridine. The choice of reducing agent is critical and depends on factors such as desired selectivity, reaction conditions, and cost.

Synthesis of the Precursor: 4-Bromo-2-acetylpyridine

The synthesis of the starting ketone is a crucial first step. While various methods exist for the acylation of pyridine rings, a common approach involves the use of organometallic reagents or Friedel-Crafts-type reactions under specific conditions. One plausible route begins with the bromination of 2-acetylpyridine.

A related synthesis for α-Bromo-4-acetylpyridine hydrobromide involves the bromination of 4-acetylpyridine using pyridinium bromide perbromide in acetic acid[1]. While this provides a bromo-acetylpyridine, the position of the bromine is on the acetyl group rather than the pyridine ring. A more direct route to 4-bromo-2-acetylpyridine would likely involve the acylation of a pre-brominated pyridine derivative.

Reduction Methodologies

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. Its ease of handling and high chemoselectivity make it a popular choice for this transformation. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.

The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of 4-bromo-2-acetylpyridine. The resulting alkoxide is then protonated by the solvent to yield the desired alcohol.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolve 4-bromo-2-acetylpyridine (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol[2][3][4]. This method is advantageous when other reducible functional groups that are sensitive to hydride reagents are present in the molecule[2].

The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropanol (coordinated to the aluminum center) to the carbonyl carbon of the substrate[3][5][6]. The equilibrium is driven towards the product by distilling off the acetone formed during the reaction[5].

Caption: Meerwein-Ponndorf-Verley (MPV) Reduction Pathway.

Catalytic hydrogenation is another effective method for the reduction of the acetyl group. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere[7]. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the reaction's efficiency and selectivity[8][9].

For the hydrogenation of acetylpyridines, platinum oxide (PtO₂) in a protic solvent like acetic acid can be employed[8][10]. It is important to control the conditions to avoid reduction of the pyridine ring or cleavage of the carbon-bromine bond.

Caption: Catalytic Hydrogenation of 4-Bromo-2-acetylpyridine.

Part 2: Alternative Synthetic Pathways

While the reduction of 4-bromo-2-acetylpyridine is a primary route, other synthetic strategies offer flexibility in terms of starting materials and reaction conditions.

Grignard Reaction with 4-Bromopyridine-2-carbaldehyde

An alternative approach involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to 4-bromopyridine-2-carbaldehyde[11][12]. This method builds the desired carbon skeleton and introduces the hydroxyl group in a single step.

The key challenge in this pathway is the synthesis and stability of the pyridyl Grignard reagent, as they can be prone to side reactions. The reaction must be carried out under strictly anhydrous conditions in an ethereal solvent like diethyl ether or tetrahydrofuran (THF)[11][13].

Caption: Grignard Reaction Pathway for Synthesis.

Synthesis from 4-Bromo-2-methylpyridine

A multi-step synthesis starting from the more readily available 4-bromo-2-methylpyridine is also a viable option[14]. This pathway involves the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce the hydroxymethyl functionality. A one-pot procedure has been described where the intermediate lithiated species reacts with N,N-dimethylformamide (DMF) to form the aldehyde in situ, which is then immediately reduced with sodium borohydride[14].

Experimental Protocol: Synthesis from 4-Bromo-2-methylpyridine [14]

-

Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF (20 volumes) and cool to -78 °C under an inert atmosphere.

-

Slowly add lithium diisopropylamide (LDA) (3.5 eq) to the solution and stir for 30 minutes at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and continue stirring at -78 °C for 45 minutes.

-

Quench the reaction at -78 °C by adding a mixture of acetic acid (4.0 eq) in methanol.

-

Add sodium borohydride (1.0 eq) and allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with a 10% aqueous citric acid solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography.

Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction | 4-Bromo-2-acetylpyridine | NaBH₄, Al(O-i-Pr)₃, H₂/PtO₂ | High yield, straightforward | Requires synthesis of the precursor ketone |

| Grignard Reaction | 4-Bromopyridine-2-carbaldehyde | CH₃MgBr | Direct C-C bond formation | Sensitive to moisture, potential side reactions |

| Functionalization | 4-Bromo-2-methylpyridine | LDA, DMF, NaBH₄ | Utilizes a common starting material | Requires cryogenic temperatures and strong base |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 4-bromo-2-acetylpyridine offers a reliable and high-yielding pathway, with various reduction methods available to suit different laboratory setups and substrate sensitivities. The Grignard reaction and the functionalization of 4-bromo-2-methylpyridine represent valuable alternatives, providing flexibility in the choice of starting materials. The selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources.

References

-

Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-Bromo-4-acetylpyridine hydrobromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

-

Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxypyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

-

Saskia van der Vies. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. In Introduction to Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. Retrieved from [Link]

-

YouTube. (2023, June 11). Organometallic Addition to Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 4-Bromo-2-(1-hydroxyethyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-2-(1-hydroxyethyl)pyridine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the predicted and experimentally analogous data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind data interpretation and provides standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a hydroxyl group, and the pyridine ring bestows upon it a unique electronic and structural profile, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in further chemical transformations.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

2.1. Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

2.2. Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, as well as the hydroxyl and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | ~5.0 - 5.5 | 1H |

| H-5 (Pyridine) | ~7.4 - 7.6 | Doublet of doublets (dd) | ~5.0 - 5.5, ~1.5 - 2.0 | 1H |

| H-3 (Pyridine) | ~7.6 - 7.8 | Doublet (d) | ~1.5 - 2.0 | 1H |

| CH (hydroxyethyl) | ~4.8 - 5.0 | Quartet (q) | ~6.5 - 7.0 | 1H |

| OH (hydroxyethyl) | Variable (broad singlet) | Broad Singlet (br s) | N/A | 1H |

| CH₃ (hydroxyethyl) | ~1.4 - 1.6 | Doublet (d) | ~6.5 - 7.0 | 3H |

-

Aromatic Region: The pyridine protons are expected to be in the downfield region due to the aromatic ring current and the electronegativity of the nitrogen atom. H-6, being ortho to the nitrogen, will be the most deshielded. The bromine atom at the 4-position will further influence the chemical shifts of H-3 and H-5.

-

Aliphatic Region: The methine proton (CH) of the hydroxyethyl group is a quartet due to coupling with the three methyl protons. The methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton. The hydroxyl proton (OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

3.1. Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A sweep width of approximately 200-240 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

3.2. Predicted ¹³C NMR Data and Interpretation

The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~160 - 164 |

| C-6 (Pyridine) | ~148 - 152 |

| C-4 (Pyridine) | ~130 - 135 |

| C-3 (Pyridine) | ~125 - 129 |

| C-5 (Pyridine) | ~122 - 126 |

| CH (hydroxyethyl) | ~65 - 70 |

| CH₃ (hydroxyethyl) | ~23 - 27 |

-

Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region. C-2 and C-6, being adjacent to the nitrogen, are the most deshielded. The carbon bearing the bromine (C-4) will also have a distinct chemical shift.

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (CH) is found in the 65-70 ppm range, and the methyl carbon (CH₃) is expected in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

4.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

4.2. Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

-

O-H Stretch: A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group.[1]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[2][3]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.[2][3]

-

C-O Stretch: A strong absorption for the C-O single bond of the secondary alcohol is anticipated around 1050-1150 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

5.1. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

5.2. Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of this compound is 202.05 g/mol . In EI-MS, the molecular ion peak should be observed at m/z 202 and 204 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃): A fragment at [M-15]⁺ (m/z 187/189) is expected from the cleavage of the methyl group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to a resonance-stabilized ion. Loss of the pyridine-containing radical would result in a fragment at m/z 45.[7][8]

-

Loss of water (-H₂O): Dehydration can lead to a fragment at [M-18]⁺ (m/z 184/186).[8]

-

Loss of the hydroxyethyl group: Cleavage of the bond between the pyridine ring and the hydroxyethyl side chain can result in a fragment corresponding to the 4-bromopyridinyl cation at m/z 156/158.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from analogous structures, serve as a robust reference for researchers. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This comprehensive spectroscopic profile is essential for the unambiguous identification and further application of this important chemical entity.

References

-

Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyridine. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d6. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

All About Chemistry. (2025, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0164427). Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4'-Bromo-2'-nitroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(1-hydroxyethyl)pentanal. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

1H NMR spectrum of 4-Bromo-2-(1-hydroxyethyl)pyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(1-hydroxyethyl)pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound with potential applications in medicinal chemistry. This document details the theoretical prediction of the ¹H NMR spectrum, including chemical shifts and coupling constants, and explains the underlying physicochemical principles governing these parameters. A rigorous, field-proven experimental protocol for acquiring high-quality spectral data is provided, alongside a discussion of advanced analytical considerations. This guide is designed to serve as an authoritative reference for researchers, chemists, and drug development professionals, enabling them to accurately interpret the NMR spectrum of this molecule and its analogues.

Predicted ¹H NMR Spectrum and Structural Rationale

The molecular structure of this compound gives rise to a distinct and predictable ¹H NMR spectrum. The molecule comprises a pyridine ring, which is an electron-deficient aromatic system, substituted with a bromine atom and a 1-hydroxyethyl group. The electronic effects of the nitrogen heteroatom, the halogen, and the side chain create unique magnetic environments for each proton, allowing for their differentiation and assignment.

The predicted spectral data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized below.

Table 1: Predicted ¹H NMR Spectral Parameters for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6 | 8.4 - 8.6 | Doublet (d) | J6,5 = 5.0 - 5.5 Hz | Located ortho to the electronegative ring nitrogen, resulting in strong deshielding and the most downfield chemical shift in the aromatic region.[1][2] |

| H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | J5,6 = 5.0 - 5.5 Hz, J5,3 = 1.5 - 2.0 Hz | Experiences deshielding from the adjacent bromine atom and couples to both H-6 (ortho-coupling) and H-3 (meta-coupling).[3] |

| H-3 | 7.3 - 7.5 | Doublet (d) or Singlet (s) | J3,5 = 1.5 - 2.0 Hz | Positioned meta to the nitrogen and bromine, its signal is primarily influenced by the adjacent side chain. The small meta-coupling may result in a narrow doublet or apparent singlet. |

| CH-OH (methine) | 4.9 - 5.1 | Quartet (q) | JCH,CH₃ = 6.5 - 7.0 Hz | The proton on the carbon bearing the hydroxyl group is deshielded by both the oxygen and the aromatic ring. It is split into a quartet by the three adjacent methyl protons.[4][5] |

| CH₃ (methyl) | 1.4 - 1.6 | Doublet (d) | JCH₃,CH = 6.5 - 7.0 Hz | These aliphatic protons are in a shielded environment. The signal is split into a doublet by the single adjacent methine proton.[6][7] |

| OH (hydroxyl) | 1.5 - 5.0 (variable) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may not show coupling. |

Experimental Protocol for Data Acquisition

Acquiring a high-fidelity NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is a self-validating system designed for robustness and reproducibility on a standard 400 MHz NMR spectrometer.

Sample Preparation

-

Weighing: Accurately weigh 5–10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For precise chemical shift calibration, use a solvent containing a known internal standard, typically 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height sufficient to cover the detector coils (typically ~4 cm).

Spectrometer Setup and Calibration

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Insert the sample, lock the spectrometer onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed field, which is critical for resolving fine coupling details.

¹H NMR Acquisition Parameters

-

Pulse Program: A standard 30-degree pulse experiment (e.g., zg30 on Bruker systems) is typically sufficient.

-

Spectral Width (SW): Set to ~16 ppm, centered at approximately 6 ppm, to encompass the full range of expected signals from TMS (0 ppm) to potentially broad hydroxyl protons.

-

Acquisition Time (AQ): Set to ≥ 2.5 seconds to ensure adequate digital resolution for resolving small coupling constants.

-

Relaxation Delay (D1): Use a delay of 5 seconds. This ensures nearly complete T₁ relaxation for all protons, which is crucial for accurate signal integration.

-

Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve a high signal-to-noise ratio.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption Lorentzian lineshapes and apply a baseline correction algorithm.

-

Calibration: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 1:1:1:1:3 ratio for H-6, H-5, H-3, CH, and CH₃, respectively).

-

Peak Picking and Coupling Analysis: Identify the chemical shift of each multiplet and measure the J-coupling constants. A key self-validation step is to confirm that coupled partners have identical J-values (e.g., JCH,CH₃ must equal JCH₃,CH).

Visualization of the Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a systematic process. The following diagram, rendered using DOT language, illustrates this workflow.

Caption: Standard workflow for NMR-based structural elucidation.

Advanced Considerations for Drug Development Professionals

-

Solvent Effects: While CDCl₃ is standard, switching to a more polar solvent like DMSO-d₆ can significantly alter chemical shifts, particularly for the OH proton, which will become sharper and couple to the adjacent CH proton. This can be a useful technique for confirming the presence of the hydroxyl group.

-

Purity Assessment: ¹H NMR is a powerful quantitative tool (qNMR). By comparing the integration of the compound's signals to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.

-

Chiral Analysis: The methine carbon (CH-OH) is a stereocenter. If the molecule were synthesized as a racemate, the protons in a chiral environment (e.g., in the presence of a chiral solvating agent) would exhibit diastereotopicity, potentially leading to the appearance of two distinct sets of signals, one for each enantiomer.

-

2D NMR Experiments: For unequivocal assignment, especially in more complex analogues, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (e.g., H-5 with H-6 and H-3; CH with CH₃), while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with the carbon atom to which it is directly attached.[8]

Conclusion

The ¹H NMR spectrum of this compound is rich with information that, when correctly interpreted, provides definitive confirmation of its molecular structure. By understanding the influence of the pyridine ring, its substituents, and by following a robust experimental methodology, researchers can leverage this technique with high confidence. The data and protocols outlined in this guide serve as an authoritative foundation for the analysis of this compound and provide a framework for tackling more complex structural challenges in the fields of chemical synthesis and pharmaceutical sciences.

References

-

Title: ¹H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) Source: Human Metabolome Database URL: [Link]

-

Title: Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: ¹H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques URL: [Link]

-

Title: 5.4: The ¹H-NMR experiment Source: Chemistry LibreTexts URL: [Link]

-

Title: Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra... Source: The Royal Society of Chemistry URL: [Link]

-

Title: ¹H-NMR Organic Structure Guide Source: Scribd URL: [Link]

-

Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Bath URL: [Link]

-

Title: NMR Coupling Constants Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

-

Title: ¹H NMR: How Many Signals? Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine Source: Journal of Chemical Reviews URL: [Link]

-

Title: H-H and 13C-H coupling constants in pyridazine Source: ResearchGate URL: [Link]

-

Title: Coupling constants for ¹H and ¹³C NMR Source: University of Wisconsin-Madison URL: [Link]

-

Title: ¹H NMR Chemical Shift Source: Oregon State University URL: [Link]

-

Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

-

Title: A Guide to ¹H NMR Chemical Shift Values Source: Compound Interest URL: [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(1-hydroxyethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(1-hydroxyethyl)pyridine. In the absence of extensive public data on this specific compound, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. It further provides a detailed, field-proven experimental protocol for researchers to determine its solubility in a range of common organic solvents. This document is designed to be a foundational resource, enabling scientists to make informed decisions in reaction optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, influences the efficiency of purification methods such as crystallization and chromatography, and is a critical determinant of a drug's bioavailability. A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for successful process development and formulation. This guide provides the theoretical underpinnings and practical methodologies to characterize the solubility of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound offers several clues to its solubility behavior.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₈BrNO | Inferred from structure |

| Molecular Weight | 202.05 g/mol | Inferred from structure |

| Key Functional Groups | Pyridine ring, Bromo group, Hydroxyethyl group | - |

| Hydrogen Bond Donor | Yes (hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (hydroxyl oxygen, pyridine nitrogen) | Inferred from structure |

2.1. Analysis of Molecular Structure

The this compound molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity.[2] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[3]

-

Hydroxyethyl Group (-CH(OH)CH₃): This is a highly polar functional group. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, significantly increasing the likelihood of solubility in polar, protic solvents like alcohols.[2][4]

-

Bromo Group (-Br): The bromo substituent adds to the molecular weight and introduces some polarity, but its primary effect is often to increase the hydrophobicity compared to an unsubstituted parent molecule.[5]

The interplay of these groups dictates the overall polarity and hydrogen bonding capability of the molecule. The presence of the hydroxyethyl group is expected to be a dominant factor in its solubility in polar solvents.

Caption: Key molecular features of this compound influencing its solubility.

2.2. Predicted Solubility Profile

Based on the structural analysis, the following solubility trends can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxyethyl group.[4]

-

Moderate to Good Solubility: Likely in polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can accept hydrogen bonds and engage in dipole-dipole interactions.[1]

-

Low to Poor Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.[1]

Experimental Protocol for Solubility Determination

The following is a robust, generalized "shake-flask" method for determining the equilibrium solubility of this compound. This method is considered a gold standard for its reliability and accuracy.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally recommended.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.

-

-

Calculation and Data Reporting:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation Template

Experimentally determined solubility data should be recorded systematically for easy comparison and interpretation.

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Acetonitrile | 25 | |||

| Acetone | 25 | ||||

| Ethyl Acetate | 25 | ||||

| DMSO | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| Hexane | 25 | ||||

| Diethyl Ether | 25 |

Safety and Handling

Pyridine and its derivatives require careful handling in a laboratory setting.[6] Always consult the specific Safety Data Sheet (SDS) for this compound before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling the compound.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep the container tightly closed when not in use.[8]

-

First Aid: In case of skin contact, wash the affected area immediately with soap and water. For eye contact, rinse with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[6]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers are equipped to generate the critical data needed for process development, purification, and formulation. Adherence to the described methodologies and safety precautions will ensure the generation of accurate, reliable, and reproducible solubility data, thereby accelerating research and development timelines.

References

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

- QuickTakes. (n.d.). How does hydrogen bonding affect the properties of organic compounds?.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Chemistry Stack Exchange. (2016). Does hydrogen bonding contribute in solubility of a substance. [Link]

-

SD Fine-Chem. (n.d.). PYRIDINE - Safety Data Sheet. [Link]

-

Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]

-

CurlyArrows Organic Chemistry. (n.d.). Impact of Hydrogen bonding on Physical Properties. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- Unknown. (n.d.).

-